molecular formula C47H75NO17 B7970497 Nystatin A1 CAS No. 51018-05-4

Nystatin A1

Cat. No.: B7970497
CAS No.: 51018-05-4
M. Wt: 926.1 g/mol
InChI Key: ZDFDJJJGIRGMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Characterization of Polyene Macrolide Antibiotics

Polyene macrolide antibiotics are a class of naturally occurring compounds produced almost exclusively by species of Streptomyces bacteria. vt.edu Their defining chemical feature is a large macrocyclic lactone ring, which contains a series of conjugated double bonds on one side and multiple hydroxyl groups on the other. wikipedia.org This amphipathic nature, with both a lipophilic (polyene) and a hydrophilic (polyol) region, is crucial for their biological activity. adiclair.comresearchgate.net

The conjugated double bond system is responsible for the characteristic yellow color of many polyene antibiotics and their strong absorption in the ultraviolet-visible spectrum. wikipedia.org Polyenes are classified into subgroups based on the number of these conjugated double bonds, such as trienes, tetraenes, pentaenes, hexaenes, and heptaenes. vt.edu Many polyene macrolides also feature a D-mycosamine sugar moiety attached to the macrolactone ring. wikipedia.org

These antibiotics exhibit potent antifungal activity with little to no effect on bacteria. vt.edu Their mechanism of action involves binding to ergosterol (B1671047), a primary sterol component of the fungal cell membrane. adiclair.comwikipedia.org This binding disrupts the membrane's integrity, leading to the formation of pores or channels. wikipedia.orgncats.io The subsequent leakage of essential ions, particularly potassium, and other cellular components ultimately results in fungal cell death. adiclair.comwikipedia.orgncats.io While effective, their use can be limited by issues of stability, solubility, and toxicity when administered systemically. vt.edu

Nystatin (B1677061) A1 within the Nystatin Complex

Nystatin, produced by the bacterium Streptomyces noursei, is not a single compound but rather a complex of structurally related components. wikipedia.orgbioaustralis.com The primary and most biologically active component of this complex is Nystatin A1. wikipedia.orgncats.io The nystatin complex also includes other related compounds such as Nystatin A2 and A3. bioaustralis.com this compound is often referred to simply as nystatin due to its prevalence and significance. wikipedia.org

This compound is classified as a tetraene, indicating the presence of four conjugated double bonds within its macrolactone ring. bioaustralis.comresearchgate.net Its structure consists of a 38-membered macrolactone ring, a deoxysugar D-mycosamine, and an aminoglycoside. wikipedia.org The biosynthesis of this complex molecule is a multifaceted process involving modular polyketide synthases and several tailoring enzymes. researchgate.net

Historical Context of this compound Discovery

The discovery of nystatin was a landmark achievement in the field of antifungal therapy. In the late 1940s, a collaborative effort between two scientists at the New York State Department of Health, microbiologist Elizabeth Lee Hazen and chemist Rachel Fuller Brown, led to its isolation. rescorp.org

Hazen, working in New York City, systematically tested soil samples for organisms with antifungal properties. invent.org She discovered a promising microorganism in a soil sample from a friend's dairy farm in Virginia. rescorp.orginvent.org This bacterium was named Streptomyces noursei in honor of the farm's owner's wife. wikipedia.org Hazen would send promising cultures to Brown, who was based in Albany, for chemical analysis and isolation of the active compounds. rescorp.org

Through their diligent, long-distance collaboration, they successfully isolated the antifungal agent and named it "nystatin" in honor of the New York State Department of Health. wikipedia.orgrescorp.org The discovery of nystatin, the first effective polyene macrolide antifungal, was a significant breakthrough, and it was introduced for medical use in 1954. wikipedia.orgrescorp.org For their pioneering work, Hazen and Brown were inducted into the National Inventors Hall of Fame in 1994. rescorp.org

Properties

IUPAC Name

20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFDJJJGIRGMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015570
Record name Nystatin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

926.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51018-05-4
Record name Nystatin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Bioproduction and Microorganismal Origins of Nystatin A1

Primary Producing Strains: Streptomyces noursei

The principal and most well-documented producer of Nystatin (B1677061) A1 is the soil bacterium Streptomyces noursei. nih.govmedchemexpress.com First isolated from a soil sample, this filamentous Gram-positive bacterium is the cornerstone of commercial nystatin production. nih.govgoogle.comntnu.no The biosynthesis of Nystatin A1 in S. noursei is a complex process involving a large set of genes organized in a biosynthetic gene cluster. ntnu.nonih.gov

The production of nystatin by S. noursei is a result of its secondary metabolism. researchgate.net The core of the this compound molecule is a 38-membered macrolactone ring, assembled by a series of enzymes known as polyketide synthases (PKSs). nih.govnih.gov These modular enzymes facilitate the sequential condensation of small carboxylic acid units, primarily acetate (B1210297) and propionate, to build the polyketide chain. Following the formation of the macrolactone ring, a series of post-PKS modifications occur, including hydroxylations and the attachment of a mycosamine (B1206536) sugar moiety, to yield the final, biologically active this compound molecule. nih.gov

Research into the biosynthetic pathway in S. noursei has not only elucidated the steps involved in this compound formation but has also opened avenues for bioengineering to create novel nystatin analogs with potentially improved properties. nih.gov

Diversity of Producer Microorganisms within Streptomyces Species

While Streptomyces noursei is the most prominent producer, it is not the sole source of nystatin within the extensive Streptomyces genus. Several other species have been identified as producers of nystatin or closely related polyene macrolides. This diversity highlights the widespread distribution of the genetic machinery for nystatin biosynthesis among these soil-dwelling microorganisms.

One such species is Streptomyces ahygroscopicus , which has been reported to produce this compound. researchgate.netnih.gov Interestingly, some strains of S. ahygroscopicus are also known to produce another tetraene macrolide, tetramycin. nih.gov This co-production suggests the presence of distinct yet related biosynthetic gene clusters within a single organism.

Another notable producer is Streptomyces diastatochromogenes . This species has been found to produce tetraene macrolides, a class of compounds to which nystatin belongs. nih.govnih.gov The identification of nystatin-producing capabilities in various Streptomyces species underscores the genetic diversity and the potential for discovering novel polyene antibiotics from this prolific genus. nih.govmdpi.com

The following table summarizes the key Streptomyces species involved in the production of this compound and related compounds.

MicroorganismProduced Compound(s)Key Findings
Streptomyces nourseiThis compoundPrimary and commercial producer. The biosynthetic pathway is well-characterized. nih.govmedchemexpress.comgoogle.comntnu.no
Streptomyces ahygroscopicusThis compound, TetramycinProduces both this compound and another tetraene macrolide. researchgate.netnih.gov
Streptomyces diastatochromogenesTetraene macrolidesKnown producer of tetraene macrolides, indicating a capacity for polyene biosynthesis. nih.govnih.gov

Identification of this compound Production in Other Actinomycetes (e.g., Pseudonocardia autotrophica)

The production of nystatin-like compounds is not confined to the Streptomyces genus. Other actinomycetes have been found to possess the genetic blueprints for synthesizing similar polyene macrolides. A significant example is Pseudonocardia autotrophica , a bacterium that produces a unique nystatin-like polyene. nih.gov

This compound, often referred to as a nystatin-like Pseudonocardia polyene, shares structural similarities with this compound but also possesses distinct features. The discovery of this compound in P. autotrophica was a result of genome screening strategies targeting polyene-specific genes. This finding suggests that a broader range of actinomycetes may harbor the potential to produce novel antifungal agents.

The following table outlines the production of nystatin-like compounds by actinomycetes outside the Streptomyces genus.

MicroorganismProduced CompoundKey Findings
Pseudonocardia autotrophicaNystatin-like polyeneProduces a unique polyene macrolide with structural similarities to this compound. nih.gov

Molecular Biology and Enzymology of Nystatin A1 Biosynthesis

Polyketide Synthase (PKS) Pathway of Nystatin (B1677061) A1

The formation of the 38-membered macrolactone ring of nystatin is the central role of the PKS pathway. nih.govresearchgate.net This process involves the sequential condensation of simple carboxylic acid-derived units, a mechanism analogous to fatty acid synthesis but with a greater diversity of building blocks and reductive processing. nih.gov

The Nystatin PKS is a classic example of a modular Type I PKS system. researchgate.netrasmusfrandsen.dk In this architecture, the synthase is composed of large, multifunctional proteins that are organized into distinct modules. Each module is responsible for one cycle of polyketide chain elongation and contains a set of discrete enzymatic domains, each catalyzing a specific reaction. rasmusfrandsen.dknih.gov The growing polyketide chain is covalently tethered to an acyl carrier protein (ACP) domain and is passed sequentially from one module to the next, akin to an assembly line, ensuring the precise construction of the complex polyketide backbone. rasmusfrandsen.dknih.gov

The biosynthesis of the nystatin polyketide core is accomplished by six large PKS proteins: NysA, NysB, NysC, NysI, NysJ, and NysK. nih.govresearchgate.net

NysA: This protein constitutes the loading module, responsible for initiating the entire biosynthetic process. nih.govnih.gov It primes the PKS machinery, typically with an acetate (B1210297) unit derived from acetyl-CoA, although it can also utilize malonyl-CoA. researchgate.netnih.gov

NysB, NysC, NysI, NysJ, and NysK: These five proteins are the elongation modules that collaboratively construct the polyketide chain. nih.gov They sequentially add extender units, which are either malonyl-CoA or methylmalonyl-CoA, to the growing chain. nih.gov One of these, NysC, is notably one of the largest modular PKS proteins ever described. nih.gov The final module, located on NysK, contains a thioesterase (TE) domain that catalyzes the release and cyclization of the completed polyketide chain to form the nystatinolide, the aglycone core of nystatin. nih.gov

PKS Protein Function Number of Modules Key Features
NysA Loading Module1Initiates biosynthesis with an acetate or malonate starter unit. researchgate.netnih.govnih.gov
NysB Elongation ModuleMultipleExtends the polyketide chain with malonyl-CoA or methylmalonyl-CoA. nih.gov
NysC Elongation ModuleMultipleOne of the largest known modular PKS proteins; continues chain extension. nih.gov
NysI Elongation Module6Incorporates five acetate and one propionate extender units. researchgate.net
NysJ Elongation Module3Continues the condensation of acetate extender units. researchgate.net
NysK Elongation Module & Terminating Module1Completes the polyketide chain and contains the Thioesterase (TE) domain for cyclization. researchgate.netnih.gov

The fundamental chain-building reaction in polyketide synthesis is a decarboxylative Claisen condensation. google.comcore.ac.uk This reaction is catalyzed by the ketosynthase (KS) domain within each PKS module. The process begins with the loading of an extender unit, such as malonyl-CoA or methylmalonyl-CoA, onto the ACP domain of the current module. The KS domain then catalyzes the decarboxylation of the extender unit, generating a reactive enolate. This enolate subsequently attacks the thioester linkage of the growing polyketide chain, which is attached to the KS domain of the same module (having been passed from the previous module). This results in the formation of a new carbon-carbon bond and the extension of the polyketide chain by two carbons. core.ac.uk The active site of the KS domain contains a critical cysteine residue that forms a covalent intermediate with the growing polyketide chain. nih.govacs.org

Each module of a Type I PKS contains a core set of enzymatic domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). rasmusfrandsen.dk In addition to these core domains, modules can optionally contain a set of reductive domains: a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER). rasmusfrandsen.dk The presence or absence of these reductive domains in a given module determines the degree of reduction of the β-keto group introduced during the condensation reaction.

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP domain. rasmusfrandsen.dk

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheinyl arm and presents it to the various catalytic domains. rasmusfrandsen.dk

Ketosynthase (KS): Catalyzes the decarboxylative condensation reaction to extend the polyketide chain. rasmusfrandsen.dk

Ketoreductase (KR): If present and active, reduces the β-keto group to a hydroxyl group. rasmusfrandsen.dk

Dehydratase (DH): If present and active (and preceded by an active KR), eliminates a water molecule to form a double bond. rasmusfrandsen.dk

Enoyl Reductase (ER): If present and active (and preceded by active KR and DH domains), reduces the double bond to a single bond. rasmusfrandsen.dk

The specific combination of these reductive domains within the Nys PKS modules dictates the pattern of hydroxyl groups and double bonds along the nystatin backbone, which is crucial for its final structure and biological activity. researchgate.net For instance, the presence of an inactive DH domain in a module results in a hydroxyl group remaining at that position on the final molecule. researchgate.net

Domain Abbreviation Function in Nystatin A1 Biosynthesis
KetosynthaseKSCatalyzes the carbon-carbon bond formation via decarboxylative condensation. rasmusfrandsen.dk
AcyltransferaseATSelects and loads malonyl-CoA or methylmalonyl-CoA extender units. rasmusfrandsen.dk
Acyl Carrier ProteinACPCarries the growing polyketide chain between enzymatic domains. rasmusfrandsen.dk
KetoreductaseKRReduces a β-keto group to a hydroxyl group. rasmusfrandsen.dk
DehydrataseDHDehydrates a β-hydroxyl group to form a double bond. rasmusfrandsen.dk
Enoyl ReductaseERReduces a carbon-carbon double bond to a single bond. rasmusfrandsen.dk
ThioesteraseTECatalyzes the release and macrolactonization of the final polyketide chain. nih.govrasmusfrandsen.dk

Post-Polyketide Synthase Modifying Enzymes

Following the assembly of the polyketide backbone and its release as nystatinolide, several tailoring enzymes modify the macrolactone core to produce the final this compound molecule. These modifications are critical for the compound's antifungal activity.

Two key post-PKS modifications in this compound biosynthesis are catalyzed by cytochrome P450 monooxygenases, NysL and NysN. researchgate.netresearchgate.net These enzymes introduce oxidative modifications to the nystatin precursor.

NysL: This enzyme functions as a hydroxylase. nih.govnih.gov Through gene inactivation and in vitro assays, NysL has been definitively shown to be responsible for the hydroxylation of the macrolide ring at the C-10 position. researchgate.netnih.gov This final modification converts 10-deoxynystatin into the bioactive this compound. researchgate.netresearchgate.netswan.ac.uk

NysN: NysN is another P450 monooxygenase involved in the tailoring of the nystatin molecule. researchgate.net Its proposed role is the oxidation of the exocyclic methyl group at the C-16 position to a carboxyl group. researchgate.netntnu.no This carboxylation is a common feature in many polyene macrolides and is thought to influence the molecule's interaction with cell membranes. nih.gov

Role of P450 Monooxygenases (NysL, NysN)

Stereoselective and Regioselective Hydroxylation at C-10 by NysL

One of the critical post-polyketide synthase (PKS) modifications in the biosynthesis of this compound is the hydroxylation at the C-10 position of the macrolactone ring. nih.gov This reaction is catalyzed by NysL, a cytochrome P450 monooxygenase. nih.govresearchgate.net The enzyme exhibits remarkable regio- and stereoselectivity, ensuring that the hydroxyl group is introduced at the correct carbon atom and with the proper spatial orientation. researchgate.net

Experimental evidence for the function of NysL was obtained through gene inactivation studies in the nystatin-producing bacterium, Streptomyces noursei. nih.gov Inactivation of the nysL gene resulted in the accumulation of a nystatin precursor, 10-deoxynystatin, which lacks the hydroxyl group at the C-10 position. nih.govresearchgate.net This finding confirmed that NysL is directly responsible for this specific hydroxylation step. nih.govresearchgate.net Further in vitro assays using the purified recombinant NysL protein and 10-deoxynystatin as a substrate conclusively demonstrated the enzyme's hydroxylase activity. nih.govresearchgate.net

Kinetic studies of the purified recombinant NysL enzyme have been performed to characterize its catalytic efficiency. These studies have determined the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the hydroxylation of 10-deoxynystatin. nih.gov The impressive regioselectivity of NysL is highlighted by its exclusive action on the C-10 position. researchgate.netresearchgate.net Interestingly, the C-10 hydroxylation is linked to the nystatin transport system, as overexpression of NysL can partially compensate for mutations in the NysH-NysG transporter, leading to a more efficient conversion of 10-deoxynystatin to nystatin. nih.gov

EnzymeGeneSubstrateProductFunction
NysLnysL10-deoxynystatinThis compoundCatalyzes the stereoselective and regioselective hydroxylation at the C-10 position.

Glycosyltransferases (NysDI, NppDI, NppY) and Deoxysugar Attachment (D-Mycosamine)

A crucial modification for the biological activity of this compound is the attachment of the deoxysugar D-mycosamine to the C-19 position of the macrolactone ring via a β-glycosidic bond. nih.govasm.org This glycosylation step is catalyzed by a glycosyltransferase. In the nystatin biosynthetic gene cluster, the gene nysDI encodes the glycosyltransferase responsible for this reaction. nih.govresearchgate.net

The function of NysDI has been confirmed through gene inactivation experiments. nih.gov Mutants of S. noursei with an inactivated nysDI gene were unable to produce nystatin and instead accumulated the aglycone precursor, nystatinolide. nih.gov Complementation of these mutants with a functional copy of the nysDI gene restored nystatin production, confirming the role of NysDI as the mycosaminyltransferase. nih.gov

The NysDI glycosyltransferase exhibits a strong preference for its specific sugar donor, GDP-mycosamine. asm.org While some natural product glycosyltransferases show flexibility in the sugar moiety they can transfer, NysDI appears to be more stringent. asm.orgnih.gov The mycosamine (B1206536) moiety itself is essential for the antifungal activity of nystatin, as the aglycone forms show significantly reduced biological and hemolytic activities. nih.gov The biosynthesis of the GDP-mycosamine precursor involves other enzymes encoded within the gene cluster, including NysDII (aminotransferase) and NysDIII (GDP-mannose dehydratase). nih.govasm.org

While NysDI is the characterized glycosyltransferase for this compound, other glycosyltransferases like NppDI and NppY are associated with the biosynthesis of other polyene macrolides and are not directly involved in the primary glycosylation of nystatin.

EnzymeGeneFunction
NysDInysDIAttaches the D-mycosamine moiety to the C-19 position of the nystatin aglycone.
NysDIInysDIIPresumed aminotransferase involved in the biosynthesis of GDP-mycosamine.
NysDIIInysDIIIGDP-mannose dehydratase, catalyzing an early step in mycosamine biosynthesis.

Oxidation of Specific Methyl Groups (e.g., C-16)

Another important tailoring reaction in the biosynthesis of this compound is the oxidation of the exocyclic methyl group at the C-16 position to a carboxyl group. nih.govcore.ac.uk This modification is catalyzed by another cytochrome P450 monooxygenase, NysN, which is encoded within the nystatin gene cluster. researchgate.netresearchgate.net

The function of NysN has been elucidated through genetic manipulation. researchgate.net Inactivation of the nysN gene in S. noursei resulted in the production of 16-decarboxy-16-methyl nystatin, an analog of nystatin where the carboxyl group at C-16 is replaced by a methyl group. researchgate.netasm.org This demonstrated the direct role of NysN in this specific oxidation step. researchgate.net The presence of the C-16 carboxyl group is thought to be important for the interaction between nystatin molecules in the fungal membrane channel. asm.org However, studies on the 16-decarboxy-16-methyl analog have shown that it retains antifungal activity, and in some engineered versions, it exhibits reduced hemolytic activity, making it a target for creating potentially safer antifungal agents. asm.orgnih.gov

EnzymeGeneSubstrateProductFunction
NysNnysNNystatin precursor with C-16 methyl groupThis compound (with C-16 carboxyl group)Catalyzes the oxidation of the C-16 methyl group to a carboxyl group.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of this compound are clustered together on the chromosome of Streptomyces noursei ATCC 11455. nih.gov This biosynthetic gene cluster (BGC) spans approximately 123.5 kilobase pairs and contains all the necessary genetic information for the production of the antibiotic, including genes for the polyketide synthase, tailoring enzymes, transport, and regulation. nih.govsecondarymetabolites.org

Analysis of Core Biosynthetic Genes (nysA, nysB, nysC, nysI, nysJ, nysK)

The core of the this compound molecule is a 38-membered macrolactone ring, which is assembled by a type I modular polyketide synthase (PKS). researchgate.netnih.gov This large enzymatic complex is encoded by six core biosynthetic genes: nysA, nysB, nysC, nysI, nysJ, and nysK. researchgate.netnih.gov These genes encode for the six PKS proteins that collectively contain a loading module and 18 extension modules. researchgate.net Each module is responsible for the addition and modification of a specific extender unit (either acetyl-CoA, malonyl-CoA, or methylmalonyl-CoA) to the growing polyketide chain. researchgate.netnih.gov Gene disruption experiments have confirmed that nysA, nysB, nysI, and nysJ are essential for nystatin biosynthesis. researchgate.net The gene nysC is notable for encoding one of the largest modular PKS proteins discovered to date. nih.gov The final module, located on the NysK protein, contains a thioesterase (TE) domain that is responsible for the release and cyclization of the completed polyketide chain to form the nystatinolide aglycone. researchgate.netresearchgate.net

GeneEncoded ProteinFunction in PKS
nysANysAPart of the modular PKS; involved in the initial steps of polyketide chain assembly.
nysBNysBPart of the modular PKS; contributes to the extension of the polyketide chain.
nysCNysCA large modular PKS protein responsible for a significant portion of the polyketide chain elongation.
nysINysIA hexamodular PKS that incorporates five acetate and one propionate extender units. researchgate.net
nysJNysJA trimodular PKS involved in the later stages of polyketide chain synthesis. researchgate.net
nysKNysKThe final PKS protein, containing the thioesterase domain for chain termination and cyclization.

Identification and Role of Pathway-Specific Regulatory Genes

The expression of the nystatin biosynthetic genes is tightly controlled by a network of pathway-specific regulatory genes located within the gene cluster. nih.govasm.org In S. noursei, six putative regulatory genes have been identified, with four of them—nysRI, nysRII, nysRIII, and nysRIV—demonstrated to be crucial for efficient nystatin production. nih.govasm.org These genes likely encode transcriptional activators that positively regulate the expression of the structural genes. nih.gov

Gene inactivation studies have shown that the deletion of nysRI, nysRII, or nysRIII leads to a severe reduction in nystatin production. nih.gov Inactivation of nysRIV also negatively impacts the yield. nih.gov These NysR proteins appear to function in a hierarchical or cascade-like manner, with NysRII and NysRIII being able to partially substitute for NysRI. nih.gov The primary targets for these regulators are the promoters for the genes involved in the initiation of nystatin biosynthesis, such as nysA, as well as genes for mycosamine biosynthesis and antibiotic transport. nih.gov

Regulatory GeneDeduced FunctionEffect of Inactivation
nysRITranscriptional activator (LAL family)Severely reduced nystatin production (to 0.5% of wild-type). nih.gov
nysRIITranscriptional activator (LAL family)Reduced nystatin production by 93%. nih.gov
nysRIIITranscriptional activator (LAL family)Reduced nystatin production by 91%. nih.gov
nysRIVTranscriptional activatorSignificantly reduced nystatin production. nih.gov

Strategies for Genetic Manipulation to Enhance Production

The understanding of the nystatin biosynthetic gene cluster has opened avenues for genetic manipulation to increase the production of this compound and to generate novel, potentially improved analogs. nih.govnih.gov Several strategies have been successfully employed:

Overexpression of Regulatory Genes: Increasing the expression of positive regulatory genes can boost the transcription of the entire biosynthetic pathway. For instance, the overexpression of nysRII and nysRIV in wild-type S. noursei led to a 21% and 36% increase in nystatin production, respectively. nih.gov

Disruption of Competing Pathways: The metabolic precursors for nystatin biosynthesis, such as acetyl-CoA and malonyl-CoA, are also utilized by other metabolic pathways. By disrupting competing pathways, more precursors can be channeled towards nystatin production. For example, deleting the gene for the biosynthesis of a competing polyketide, tetramycin, in Streptomyces ahygroscopicus resulted in a 10-fold increase in this compound production. researchgate.net

Ribosome and Host Engineering: Modifying the host strain through traditional mutagenesis or ribosome engineering can also lead to enhanced production. researchgate.netmdpi.com Creating nystatin-overproducing host strains, such as S. noursei NG7, provides a robust genetic background for further engineering efforts. nih.gov

Biosynthetic Engineering of the PKS: The modular nature of the PKS allows for targeted modifications to create novel nystatin analogs. Inactivation or modification of specific domains, such as dehydratase (DH) or enoyl reductase (ER) domains, can alter the hydroxylation pattern of the polyol region of the molecule, leading to new compounds with potentially altered activity and toxicity profiles. core.ac.ukresearchgate.netnih.gov Similarly, inactivating tailoring enzymes like NysL or NysN produces specific nystatin derivatives. asm.orgnih.gov

These genetic manipulation strategies not only provide a means to improve the yield of this compound but also facilitate the generation of a diverse range of analogs, which is crucial for studying structure-activity relationships and developing new antifungal drugs with improved therapeutic properties. nih.govnih.gov

Transport Systems in this compound Biosynthesis

Characterization of ABC-Type Transporter Proteins (NysH, NysG)

Located at the flank of the nystatin biosynthetic gene cluster in Streptomyces noursei ATCC 11455 are the genes nysH and nysG, which encode two putative ABC-type transporter proteins. nih.govnih.govasm.org The proximity and slight overlap of these genes (the 3' end of nysH overlaps the 5' end of nysG by 23 nucleotides) suggest that they are likely translationally coupled and function together as a heterodimeric transporter. nih.gov Both NysH and NysG are classified as type III ABC transporters, characterized by the presence of both a transmembrane domain (TMD) and a nucleotide-binding domain (NBD) or ATPase domain on a single polypeptide chain. nih.gov

Bioinformatic analysis of the deduced amino acid sequences of NysH and NysG has revealed key structural features. NysH, a 584-amino-acid protein, is predicted to contain a signal peptide at its N-terminus, suggesting it is targeted to the cell membrane. nih.gov While both proteins share a similar domain organization, they are predicted to have a different number of transmembrane helices. nih.gov

Table 1: Characteristics of NysH and NysG Transporter Proteins
ProteinGeneSize (Amino Acids)Predicted FeaturesPutative Function
NysHnysH584Type III ABC transporter, N-terminal signal peptide, Transmembrane domains, ATPase domainComponent of a heterodimeric ABC transporter involved in the export of nystatin and its precursors
NysGnysG-Type III ABC transporter, Transmembrane domains, ATPase domain

Functional Significance of Transporters in Metabolite Export

The functional importance of the NysH-NysG transporter system in this compound biosynthesis has been elucidated through gene inactivation studies. nih.govnih.govasm.org Deletion of either nysH or nysG resulted in a similar phenotype, further supporting the hypothesis that they operate as a single functional unit. nih.gov The mutant strains exhibited a significant reduction in the production of this compound and a concurrent accumulation of a nystatin precursor, 10-deoxynystatin. nih.govnih.govasm.org This precursor lacks the hydroxyl group at the C-10 position, which is the final tailoring step in the this compound biosynthetic pathway, catalyzed by the P450 monooxygenase NysL. researchgate.net

These findings suggest a crucial link between the export of nystatin intermediates and the efficiency of the final biosynthetic steps. The NysH-NysG efflux system is thought to provide conditions that are favorable for the C-10 hydroxylation. nih.govnih.govasm.org By exporting the penultimate precursor, the transporter system may prevent feedback inhibition of the biosynthetic enzymes or facilitate the interaction between the substrate and the membrane-associated P450 monooxygenase.

Interestingly, washing experiments with the mutant strains demonstrated that both nystatin and 10-deoxynystatin are still transported out of the cells, albeit less efficiently. nih.govnih.govasm.org This observation strongly suggests the presence of at least one alternative efflux system for nystatin-related polyene macrolides in S. noursei. nih.gov Further evidence for multiple transport systems was obtained from experiments using the ATPase inhibitor sodium o-vanadate, which had differential effects on the production of nystatin and 10-deoxynystatin in the wild-type and mutant strains. nih.govnih.gov

Table 2: Phenotypes of nysH and nysG Deletion Mutants
StrainGenotypeThis compound Production10-deoxynystatin ProductionImplication
Wild-type (S. noursei ATCC 11455)nysH+, nysG+NormalMinimalEfficient biosynthesis and export
ΔnysH mutantΔnysHReducedAccumulatedNysH-NysG system is required for efficient C-10 hydroxylation and optimal this compound production
ΔnysG mutantΔnysGReducedAccumulated

Mechanism of Action of Nystatin A1 at the Molecular and Cellular Levels

Selective Interaction with Fungal Cell Membranes

Nystatin (B1677061) A1 exhibits a differential binding affinity for sterols found in fungal cell membranes compared to those in mammalian cell membranes. nih.govdrugbank.com This selectivity is crucial for its therapeutic effect, allowing it to target fungal pathogens while minimizing damage to host cells. nih.govdrugbank.com

Binding Affinity for Ergosterol (B1671047) in Fungal Membranes

A primary target of Nystatin A1 is ergosterol, the predominant sterol in fungal cell membranes. nih.govdrugbank.compatsnap.comwikipedia.org this compound binds to ergosterol with a relatively high affinity. nih.govdrugbank.combiomolther.orgbiomolther.org This binding is a critical initial step in the antifungal action of this compound. patsnap.com The interaction with ergosterol leads to structural changes in the fungal membrane. patsnap.com Research indicates that the presence and type of membrane sterols significantly influence this compound activity and toxicity. researchgate.netrsc.org

Differential Interaction with Mammalian Cell Sterols (Cholesterol)

While this compound has a higher binding affinity for ergosterol, it can also interact with cholesterol, the main sterol in mammalian cell membranes. nih.govdrugbank.comwikipedia.orgbiorxiv.org This interaction with cholesterol is less pronounced than its binding to ergosterol, which accounts for the drug's selective toxicity towards fungi. nih.govdrugbank.comwikipedia.org However, binding to mammalian sterols, specifically cholesterol, is believed to contribute to some of the toxic effects observed with Nystatin, particularly at high concentrations. wikipedia.orgbiorxiv.org Despite the structural similarities and differences between ergosterol and cholesterol, the precise reasons for Nystatin's higher binding affinity for ergosterol are still under investigation. wikipedia.org Studies have also shown that Nystatin can sequester cholesterol in the plasma membrane of mammalian cells, altering the organization of lipid rafts. biomolther.orgnih.gov

Membrane Permeabilization and Pore Formation Dynamics

The binding of this compound to ergosterol in the fungal membrane leads to increased membrane permeability through the formation of pores or channels. nih.govtoku-e.compatsnap.comwikipedia.org This pore formation process is a key aspect of this compound's fungicidal activity. nih.govpatsnap.com

Oligomerization of this compound Monomers

This compound molecules, upon interacting with ergosterol, are believed to undergo oligomerization, assembling into larger structures within the membrane. wikipedia.orgresearchgate.netrsc.org While the exact number of Nystatin molecules required to form a pore is not definitively established, researchers suggest that pores are formed from 4 to 12 Nystatin molecules. wikipedia.org The formation and stabilization of these aqueous pores are associated with Nystatin's cytotoxic effect. researchgate.netrsc.org

Formation of Transmembrane Ion Channels

The oligomerization of this compound monomers results in the formation of transmembrane ion channels or pores that span the lipid bilayer of the fungal cell membrane. nih.govdrugbank.comwikipedia.orgbiomolther.orgbiomolther.org These channels disrupt the normal barrier function of the membrane. patsnap.com Nystatin is classified as a channel-forming ionophore, meaning it exerts its effect by creating these membrane-spanning pores. nih.govdrugbank.comtoku-e.com

Subsequent Leakage of Intracellular Contents (e.g., K+ ions)

The formation of these transmembrane channels leads to a significant increase in the membrane's permeability, allowing for the leakage of essential intracellular contents. nih.govdrugbank.compatsnap.com A primary consequence of this increased permeability is the efflux of ions, particularly potassium ions (K+). nih.govpatsnap.comwikipedia.orgasm.orgnih.gov The loss of vital cellular components and the disruption of electrochemical gradients necessary for proper cell function ultimately lead to fungal cell death. nih.govdrugbank.compatsnap.com This leakage of intracellular contents, including K+ ions, is a direct result of the pore formation induced by this compound's interaction with ergosterol. nih.govpatsnap.comwikipedia.orgasm.orgnih.gov

Disruption of Cellular Electrochemical Gradients

Upon binding to ergosterol, this compound molecules are believed to form pores or channels within the fungal cell membrane when present in sufficient concentrations. wikipedia.orgdrugbank.compatsnap.com These pores are thought to be formed by aggregates of 4 to 12 nystatin molecules, although the exact number and the necessity of sterol interactions for pore formation are still under investigation. wikipedia.org The formation of these membrane-spanning pores results in a significant increase in membrane permeability. toku-e.comdrugbank.compatsnap.com This altered permeability allows for the uncontrolled leakage of essential intracellular contents, particularly ions such as potassium (K⁺). wikipedia.orgdrugbank.compatsnap.com The efflux of ions disrupts the electrochemical gradients across the fungal cell membrane, which are vital for various cellular processes, including nutrient transport, pH homeostasis, and energy production. drugbank.comresearchgate.netnih.gov The disturbance of these gradients ultimately leads to cell dysfunction and death. drugbank.comresearchgate.net

Secondary Effects on Fungal Cell Physiology

Beyond the direct pore formation and ion leakage, the interaction of this compound with the fungal membrane triggers a cascade of secondary effects that further compromise fungal cell viability.

Alteration of Membrane Potential and Lipid Peroxidation

This compound impacts fungal cell membrane potential. wikipedia.org The formation of pores and the resulting ion fluxes directly alter the electrical potential difference across the membrane. wikipedia.org Furthermore, nystatin's structure contains conjugated double bonds which can participate in lipid peroxidation. wikipedia.org This process involves the oxidative degradation of lipids in the cell membrane. wikipedia.org Lipid peroxidation can alter the structural integrity and fluidity of the membrane, affecting the function of membrane-bound proteins and transport systems. wikipedia.org It can also contribute to increased membrane permeability and further leakage of cellular contents, including potassium ions. wikipedia.org

Advanced Structural Elucidation and Conformational Analysis of Nystatin A1

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a fundamental tool in determining the structure and conformation of Nystatin (B1677061) A1. mostwiedzy.plmdpi.comnih.gov

Proton NMR Studies for Stereostructure Determination

Proton NMR studies, including 2D techniques such as phase-sensitive DQF-COSY and NOE difference spectroscopy, have been instrumental in assigning the relative configurations at the asymmetric centers of Nystatin A1. Specifically, these methods helped determine the 3R, 5R, and 7R relative configurations within the C1-C10 fragment. researchgate.net The mycosamine (B1206536) sugar unit has also been used as an internal chiral probe in NMR experiments (2D-proton phase-sensitive DQF-COSY, NOESY, and ROESY) to assign the absolute configuration in the C10-C19 fragment and the β-configuration of the mycosamine moiety. researchgate.net Comprehensive sets of 1D and 2D NMR experiments, including ¹H-¹H COSY, TOCSY, NOESY (ROESY), HSQC, HMBC, and H2BC, are employed for complete signal assignment in both ¹H and ¹³C spectra, particularly for the polyene region. mdpi.com

Conformational Changes in Aqueous Solution

Conformational changes of this compound in aqueous solutions have been observed and described. researchgate.net this compound can undergo an intramolecular transformation in slightly basic or acidic solutions, yielding a structural isomer, iso-nystatin A1. mostwiedzy.plnih.govfigshare.comresearchgate.net This translactonization product has a lactone ring diminished by two carbon atoms. mostwiedzy.plnih.govfigshare.comresearchgate.net NMR and Mass Spectrometry studies provide structural evidence for this transformation. mostwiedzy.plnih.govfigshare.comresearchgate.net Studies comparing the 1D ¹H NMR spectra of this compound and its isomer show noticeable differences in chemical shifts, particularly for methyl groups in the aliphatic region. researchgate.net

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry techniques are vital for confirming the structure of this compound and characterizing its related compounds and degradation products. Tandem mass spectrometry combined with Fourier transform ion cyclotron resonance (FT-ICR) has been used to rationalize the fragmentation mechanisms of polyene macrolides like this compound. researchgate.net Dissociation of deprotonated molecules in negative-ion mode has provided structurally significant ring-opened fragments. researchgate.net Electrospray ionization coupled with high-performance liquid chromatography (HPLC-ESI-MS) allows for the characterization of various macrolide analogues and degradation products within the nystatin mixture. researchgate.net High-resolution ESI mass spectrometry is also used to confirm the structure of this compound derivatives. mdpi.com

X-ray Crystallography of this compound Complexes (e.g., NysL-Nystatin A1)

While obtaining crystalline this compound for direct X-ray diffraction has been challenging researchgate.net, X-ray crystallography of its complexes, such as with the enzyme NysL, provides valuable structural insights. The 2.0 Å resolution crystal structure of NysL bound to this compound has been determined. swan.ac.ukescholarship.orgresearchgate.netswan.ac.uk This complex crystallizes in the P 31 2 1 space group. swan.ac.ukescholarship.org

Structural Basis for Regio- and Stereo-Selectivity

The crystal structure of the NysL-Nystatin A1 complex offers key insights into the structural elements that dictate the regio- and stereo-selective oxidation of macrolide substrates. swan.ac.ukescholarship.orgresearchgate.netswan.ac.uk NysL is a cytochrome P450 monooxygenase that catalyzes the C10 hydroxylation of 10-deoxynystatin to this compound during its biosynthesis in Streptomyces noursei. nih.govswan.ac.ukescholarship.orgresearchgate.netswan.ac.uk The structure shows the carbon at position C10 of this compound positioned close to the heme iron, with its hydroxyl group 2.5 Å away, consistent with the site of regio- and stereo-selective hydroxylation. swan.ac.ukescholarship.org The depth of substrate penetration into the active site, controlled by interactions between the substrate binding pocket's "back-wall" and the macrolide's hemiketal ring, influences this selectivity. swan.ac.ukescholarship.orgresearchgate.netswan.ac.uk

Computational Approaches: Molecular Dynamics Simulations and Quantum Mechanics Calculations

Computational methods, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, complement experimental techniques in understanding the structural and conformational behavior of this compound. mostwiedzy.plnih.govfigshare.com These methods can provide insights into intramolecular transformations and their effects on conformation. mostwiedzy.plnih.govfigshare.com Density functional theory (DFT) is used for geometry optimization to determine stable molecular configurations and evaluate stability. researchgate.netbiointerfaceresearch.com MD simulations are employed to study interactions, conformational changes, and the dynamics of this compound, including its interactions with membranes or proteins. researchgate.netbiointerfaceresearch.comsjtu.edu.cn QM/MM calculations, combining quantum mechanics and molecular mechanics, are used for detailed studies of active sites and reaction mechanisms involving this compound or related macrolides. sjtu.edu.cnnih.gov

Modeling Intramolecular Transformations (e.g., Isomerization to Iso-Nystatin A1)

This compound can undergo intramolecular transformation, particularly isomerization, in slightly basic or acidic solutions. This process yields a structural isomer known as iso-nystatin A1. nih.govfigshare.comresearchgate.netresearchgate.net The isomerization involves a translactonization reaction, resulting in a lactone ring that is two carbon atoms smaller than the original this compound lactone ring. nih.govfigshare.comresearchgate.net

Structural evidence for this transformation has been obtained through advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govfigshare.comresearchgate.net Studies comparing the 1D 1H NMR spectra of this compound and iso-nystatin A1 reveal noticeable differences in chemical shifts, particularly for methyl groups in the aliphatic proton region. researchgate.net For instance, a characteristic doublet of doublets signal observed for the H37 proton in iso-nystatin A1 is absent in the this compound spectrum. researchgate.net

Molecular modeling techniques, including molecular dynamics simulations and quantum mechanics calculations, have provided insights into the course and mechanism of this intramolecular transformation. nih.govfigshare.com These computational studies also help in understanding the effect of this transformation on the conformation of the this compound molecule. nih.govfigshare.com Isomerization of nystatin is well-documented and described as a trans-lactonization to a neighboring hydroxyl group. nih.gov The resulting isomers have been separated, and both have been reported to be equally active. nih.gov

Theoretically, similar reactions involving conformational and structural changes might occur with other polyene macrolides like amphotericin A and nystatin A2. researchgate.net

Insights into Polyene-Sterol Complex Formation

The antifungal activity of this compound is primarily attributed to its interaction with sterols in the fungal cell membrane. nih.govtoku-e.comredalyc.orgwikipedia.orgmdpi.comresearchgate.net this compound, like other polyene antifungals, binds to ergosterol (B1671047), a major sterol component of fungal cell membranes. nih.govtoku-e.comwikipedia.orgmdpi.comresearchgate.net This binding leads to changes in the membrane's permeability. redalyc.orgvt.eduannualreviews.org

The prevailing model for the fungicidal activity of nystatin and other glycosylated polyene macrolides (GPMs) has historically been the formation of ion channels or pores in the membrane. wikipedia.orgmdpi.comvt.eduacs.org When present in sufficient concentrations, nystatin forms pores in the membrane, causing leakage of essential cellular constituents like K+ ions, leading to acidification and ultimately fungal cell death. nih.govwikipedia.org

However, more recent research suggests that pore formation may not be the sole mechanism of action. mdpi.com An alternative hypothesis proposes the formation of an extramembranous "sterol sponge" that extracts ergosterol from lipid bilayers. mdpi.comacs.org This sterol extraction could disrupt various membrane-mediated functions essential for fungal cell survival, including protein activity, signaling, and transport processes. mdpi.comacs.org Studies have shown that precomplexation of a sterol sponge with ergosterol can reduce the capacity of GPMs like amphotericin B to extract sterols and mitigate their fungicidal activity, supporting the sterol sponge mechanism. acs.org

The selectivity of nystatin towards fungal cells is linked to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes. redalyc.orgwikipedia.orgmdpi.comresearchgate.net While nystatin does bind to cholesterol, this interaction is also implicated in some of the toxic effects observed in humans. wikipedia.org The exact reasons for the differential binding affinity are still being investigated, and it remains unclear precisely how nystatin pores are formed. wikipedia.org Researchers have proposed that nystatin pores may be formed from 4 to 12 nystatin molecules, with the number of necessary sterol interactions not yet fully determined. wikipedia.org

The interaction between polyenes and sterols can be observed through changes in UV spectra when the compounds are in an aqueous medium, indicating the formation of a complex. annualreviews.org This complex, however, has been reported to be unstable in organic solvents. annualreviews.org The presence of sterols in the membrane is a primary factor determining a microbe's susceptibility to polyene antibiotics. annualreviews.org

The polyene region of GPMs has also been implicated in sterol binding. acs.org Understanding the structure-activity relationships of nystatin's interaction with sterols is crucial for the design of new polyene macrolides with improved activity and reduced toxicity. mdpi.comebi.ac.uk

Cellular and Molecular Mechanisms of Antifungal Resistance to Nystatin A1

Alterations in Fungal Sterol Biosynthesis Pathways

Nystatin (B1677061) A1's primary target is ergosterol (B1671047). Therefore, modifications in the fungal sterol biosynthesis pathway can significantly impact susceptibility to the antibiotic. nih.govfrontiersin.orgfrontiersin.org

Production of Modified Sterols with Reduced Nystatin A1 Affinity

One of the key mechanisms of resistance involves alterations in the ergosterol biosynthesis pathway that lead to the production of modified sterols. These modified sterols have a reduced affinity for this compound compared to ergosterol. nih.govoup.com This reduced binding efficiency results in less membrane damage and decreased antifungal activity. Studies on nystatin-resistant mutants of Saccharomyces cerevisiae have shown alterations in sterol content, with the presence of new sterols replacing ergosterol. oup.comnih.gov For instance, mutations in genes like ERG2 and ERG3, involved in the later stages of ergosterol synthesis, can lead to the accumulation of intermediate sterols lacking specific double bonds crucial for high-affinity nystatin binding. frontiersin.orgfrontiersin.org

Sensitivity of Mutant Yeast Strains with Ergosterol Biosynthesis Alterations

Research on mutant yeast strains with specific alterations in ergosterol biosynthesis genes has provided insights into their sensitivity to polyene antifungals. Studies have shown that modifications in ergosterol biosynthesis can affect the sensitivity of mutant yeast strains to polyenes, suggesting varying affinity towards intermediate ergosterol precursors. researchgate.netnih.gov For example, Candida albicans mutants with disruptions in certain ERG genes have shown altered susceptibility profiles to various antifungals, including nystatin and amphotericin B. mdpi.com The loss of function of enzymes involved in ergosterol biosynthesis can lead to the absence of ergosterol and the accumulation of various precursors, impacting antifungal susceptibility. mdpi.com

Role of Efflux Pumps in Resistance Development

Fungal cells can also develop resistance by actively transporting antifungal drugs out of the cell through efflux pumps. nih.govfrontiersin.orgnih.gov This reduces the intracellular concentration of the drug, preventing it from reaching inhibitory levels. Two major superfamilies of efflux transporters are involved in antifungal resistance: ATP-Binding Cassette (ABC) transporters and Major Facilitator Superfamily (MFS) protein transporters. nih.govfrontiersin.orgnih.gov

ATP-Binding Cassette (ABC) Transporters

ABC transporters are primary active transporters that utilize the energy derived from ATP hydrolysis to translocate substrates across the cell membrane. nih.govnih.gov They typically consist of nucleotide-binding domains (NBDs) and transmembrane domains (TMDs). nih.govfrontiersin.org Overexpression of ABC transporters is a significant mechanism of resistance to various antifungals, including azoles. nih.govfrontiersin.org While their role in high-level nystatin resistance in clinical isolates is less documented compared to azoles, ABC transporters have been implicated in the transport of nystatin-related compounds. For instance, in Streptomyces noursei, the producer organism of nystatin, ABC transporters encoded by nysH and nysG genes are involved in the efflux of nystatin and its precursor, 10-deoxynystatin. nih.govresearchgate.netresearchgate.netmicrobiologyresearch.org Although this relates to self-resistance in the producer, it highlights the potential for ABC transporters to handle polyene macrolides.

Major Facilitator Superfamily (MFS) Protein Transporters

MFS transporters are secondary active transporters that utilize the electrochemical gradient, often the proton-motive force, to drive the transport of substrates. nih.govnih.govmcmaster.ca Like ABC transporters, MFS pumps contribute to multidrug resistance in fungi. nih.gov While MFS transporters appear to have a more limited range of substrates compared to ABC transporters, they can also be involved in the efflux of antifungal compounds. nih.gov Their specific role in mediating resistance to this compound in clinical fungal pathogens requires further investigation, but their general function in extruding various drugs suggests a potential contribution to polyene resistance mechanisms.

Resistance Patterns in Specific Fungal Pathogens (e.g., Candida lusitaniae, C. glabrata, C. guilliermii)

While Candida albicans rarely develops resistance to nystatin, resistance tends to develop in other Candida species. nih.govdrugbank.com Notably, species like Candida lusitaniae, Candida glabrata, and Candida guilliermii have been reported to exhibit resistance to polyene antibiotics such as amphotericin B and nystatin. nih.gov

Candida lusitaniae : This species is of particular interest due to its ability to possess intrinsic resistance to amphotericin B or acquire it during therapy. semanticscholar.orgasm.org While the focus is often on amphotericin B, the shared mechanism of action with nystatin (binding to ergosterol) suggests that similar resistance mechanisms, potentially involving alterations in ergosterol biosynthesis, could confer reduced susceptibility to nystatin as well. frontiersin.org

Candida glabrata : C. glabrata is known for exhibiting high resistance rates to various antifungal therapies, including azoles and echinocandins. nih.gov While some studies indicate that C. glabrata isolates can be susceptible to nystatin, others report decreased susceptibility or resistance in a percentage of isolates. nih.govelsevier.esscielo.broatext.combrieflands.com The mechanisms underlying reduced nystatin susceptibility in C. glabrata may involve alterations in sterol profiles or potentially the involvement of efflux pumps, although specific studies focusing on nystatin efflux in this species are needed.

Candida guilliermii : C. guilliermii is another Candida species that has been associated with resistance to polyene antifungals. nih.gov Similar to C. lusitaniae and C. glabrata, alterations in sterol metabolism are likely contributors to nystatin resistance in this species. Further research is needed to fully elucidate the specific mechanisms involved in C. guilliermii.

The development of resistance in these non-albicans Candida species highlights the importance of species identification and susceptibility testing to guide appropriate antifungal therapy.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11286230
Ergosterol444679
10-Deoxynystatin11286229
Amphotericin B5280965

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited within the scope of the requested resistance mechanisms for this compound. However, some qualitative or semi-quantitative findings can be presented in a structured format.

Table 1: Observed Sterol Alterations in Nystatin-Resistant Mutants

Fungal SpeciesMutation/AlterationObserved Sterol ChangesEffect on Nystatin SensitivitySource
Saccharomyces cerevisiaenys1 gene mutationPresence of a new sterol, reduction in 24(28)-dehydroergosterolReduced sensitivity nih.gov
Saccharomyces cerevisiaenys3 gene mutationAbsence of ergosterol and 24(28)-dehydroergosterol, presence of another new sterolReduced sensitivity nih.gov
Neurospora crassaerg-1 mutationPresence of fecosterol (B45770) and lichesterol (B1675288) instead of ergosterolResistance cambridge.org
Candida speciesAlterations in ergosterol biosynthesisProduction of modified sterols with reduced affinityReduced sensitivity nih.govoup.com
Candida albicansCaerg1Δ mutantAbsence of ergosterol, accumulation of precursorsIncreased susceptibility (surprisingly reported) mdpi.com
Candida glabrataCgERG1Δ mutantAbsence of ergosterol, accumulation of precursorsSlight decrease in susceptibility (reported) mdpi.com

Table 2: Reported Nystatin Susceptibility in Specific Candida Species

Fungal SpeciesNystatin Susceptibility FindingsSource
Candida albicansResistance is minimal. nih.govdrugbank.com Low percentage of resistant isolates reported in specific populations (e.g., HIV positive). oatext.com nih.govdrugbank.comoatext.com
Candida glabrataLow susceptibility/resistance reported in a percentage of isolates. nih.govbrieflands.com Some studies report isolates as susceptible. elsevier.esscielo.broatext.com nih.govelsevier.esscielo.broatext.combrieflands.com
Candida lusitaniaeAssociated with resistance to polyene antifungals (including amphotericin B, implying potential reduced susceptibility to nystatin). nih.govsemanticscholar.orgasm.org nih.govsemanticscholar.orgasm.org
Candida guilliermiiAssociated with resistance to polyene antifungals. nih.gov nih.gov
Candida species (biofilms)Significant increases in resistance (up to 16-fold) compared to planktonic systems. frontiersin.org frontiersin.org

Comparative Analysis of Antifungal and Antibacterial Resistance Mechanisms

Comparing the mechanisms of resistance in fungi and bacteria reveals both shared strategies and distinct adaptations reflecting the fundamental biological differences between these two kingdoms.

MechanismFungiBacteriaNotes
Target Alteration Modification or reduction of ergosterol (polyenes, azoles), alteration of enzymes (azoles, echinocandins). ejgm.co.uknih.govirjmets.comnih.govmdpi.comresearchgate.netModification of cell wall components, ribosomes, enzymes (e.g., gyrase). irjmets.comBoth kingdoms alter the cellular component or pathway targeted by the drug.
Efflux Pumps Overexpression of ABC and MFS transporters to pump drugs out of the cell. idse.netirjmets.comnih.govmdpi.comVarious efflux systems extrude antibiotics, reducing intracellular concentration. nih.govirjmets.comnih.govA common strategy to reduce the effective concentration of the drug at its target site.
Alteration in Sterol Biosynthesis Significant mechanism for polyenes and azoles due to the unique presence of ergosterol. ejgm.co.ukasm.orgnih.govnih.govresearchgate.netNot applicable as bacteria lack ergosterol.Fungal-specific mechanism targeting a key difference in membrane composition.
Enzymatic Degradation/Modification Rare and not a primary mechanism for polyenes like nystatin; some unconfirmed reports exist. nih.govMajor mechanism for certain antibiotic classes (e.g., beta-lactamases modifying beta-lactams). nih.govirjmets.comA significant point of divergence in resistance strategies.
Biofilm Formation Provides a physical barrier and alters cellular physiology, reducing drug penetration and susceptibility. uwb.edu.plirjmets.comProvides a physical barrier and alters cellular physiology, reducing drug penetration and susceptibility. irjmets.comA shared survival strategy that confers increased tolerance to antimicrobial agents.
Horizontal Gene Transfer (HGT) Occurs, but less prevalent and diverse compared to bacteria; mechanisms differ. irjmets.commdpi.comPrimary driver of resistance spread through plasmids, transposons, etc. irjmets.comA major factor in the rapid dissemination of resistance genes in bacterial populations.
Overexpression of Target/Enzymes Can occur, contributing to reduced drug efficacy. ejgm.co.uknih.govnih.govmdpi.comCan occur, leading to a higher concentration of the target relative to the drug. nih.govA mechanism to overwhelm the drug's inhibitory capacity.

Both fungi and bacteria employ strategies such as altering the drug target and utilizing efflux pumps to combat antimicrobial agents. nih.govirjmets.comnih.govresearchgate.net However, the specific targets differ; fungi often modify ergosterol or enzymes in its synthesis pathway, while bacteria target components like the cell wall or ribosomes. ejgm.co.uknih.govirjmets.comnih.govmdpi.comresearchgate.net A notable difference lies in enzymatic degradation of the antimicrobial agent, which is a major mechanism in bacterial resistance but is not a significant factor in resistance to polyenes like nystatin. nih.govirjmets.com Furthermore, horizontal gene transfer plays a much more prominent role in the rapid acquisition and spread of resistance among bacterial populations compared to fungi. irjmets.com Despite these differences, the challenge of antimicrobial resistance necessitates a comprehensive understanding of the diverse mechanisms employed across different microbial kingdoms.

Synthetic Biology and Chemical Modifications: Nystatin A1 Analogues and Derivatives

Rationale for Developing Nystatin (B1677061) A1 Derivatives

The primary motivation behind developing Nystatin A1 derivatives is to overcome the inherent drawbacks of the parent compound while retaining or enhancing its antifungal potency. The key limitations of native this compound that researchers aim to address through modification include its low water solubility, which restricts its formulation and routes of administration, and its toxicity to host cells. mdpi.comnih.govmdpi.com By modifying the chemical structure of this compound, scientists seek to improve its pharmacokinetic properties and therapeutic index.

Enhanced Selectivity and Improved Biological Properties

A central goal in developing this compound derivatives is to enhance their selective toxicity towards fungal cells over mammalian cells. This is typically pursued by designing modifications that increase the derivative's affinity for ergosterol (B1671047) relative to cholesterol. mdpi.comnih.govmdpi.com Improved biological properties sought through chemical modification also include increased water solubility, which can facilitate systemic administration and improve tissue distribution. mdpi.commdpi.com Studies have shown that certain modifications can lead to derivatives with reduced hemolytic activity compared to the parent drug, indicating improved safety profiles. mdpi.comresearchgate.net Furthermore, modified derivatives have been investigated for enhanced activity against drug-resistant fungal strains. google.comgoogle.com

Semi-Synthetic Derivatives via Chemical Modification

Semi-synthetic approaches involve chemically modifying specific functional groups on the this compound molecule, typically the amino group on the mycosamine (B1206536) sugar moiety and the carboxyl group on the macrolactone ring. These modifications can alter the compound's physicochemical properties and biological interactions. google.comgoogle.comnih.govepo.org

Modifications at the Amino Group (N-alkylation, N-acylation)

The amino group located on the mycosamine residue of this compound provides a site for chemical modification. N-alkylation and N-acylation are common strategies employed to introduce new functional groups or alter the charge distribution of the molecule. google.comgoogle.comnih.govepo.org These modifications can influence the derivative's solubility, membrane interactions, and selectivity. For instance, introducing bulky moieties or charged groups via N-alkylation can impact the interaction with sterols and potentially reduce toxicity. google.comgoogle.com Numerous N-acyl derivatives have been synthesized, ranging from simple modifications to more complex ones. google.comgoogle.com N-alkyl derivatives have also been explored. google.comgoogle.comnih.gov

Modifications at the Carboxyl Group (Amidation, Esterification)

Dual Modifications on Both Amino and Carboxyl Groups

To further modulate the properties of this compound, researchers have synthesized derivatives featuring modifications at both the amino group of mycosamine and the carboxyl group of the aglycone. mdpi.comgoogle.comgoogle.comnih.govepo.orgnih.gov These double modifications combine the effects of altering both key functional sites. Examples include methyl esters of N-substituted derivatives and amides of N-substituted derivatives. google.comgoogle.com While the rationale is to potentially achieve synergistic improvements in solubility, selectivity, and reduced toxicity, studies have shown that combining two successful modifications does not always result in a better activity/toxicity ratio. mdpi.com

Genetically Engineered this compound Analogues

Genetic manipulation of the biosynthetic machinery, primarily the polyketide synthase and tailoring enzymes, has led to the creation of a range of this compound analogues. These engineered compounds exhibit variations in their macrolactone ring structure, glycosylation pattern, and the presence or absence of specific hydroxyl groups.

Engineering of the nystatin polyketide synthase in Streptomyces noursei has successfully generated analogues with altered macrolactone backbones. One notable example is 28,29-didehydrothis compound, also known as S44HP. acs.org This analogue is a heptaene, differing from the tetraene structure of this compound by the presence of a double bond between C-28 and C-29. nih.gov S44HP has shown considerably higher antifungal activity than this compound, comparable to that of amphotericin B. acs.org The appearance of the C-28-C-29 double bond in S44HP is attributed to the absence of enoyl reduction after the fifth condensation step in the polyketide chain assembly, a process parallel to the difference between amphotericin A (a tetraene) and amphotericin B (a heptaene). nih.gov Chemical modifications of S44HP at the C16 carboxyl and amino groups of mycosamine have also been explored, yielding derivatives with varied in vitro antifungal and hemolytic activities. acs.orgnih.gov

Disaccharide-containing polyenes represent another class of nystatin analogues generated through synthetic biology. Pseudonocardia autotrophica KCTC9441 synthesizes NPP A1 (nystatin-like Pseudonocardia polyene), which contains an N-acetylglucosamine (GlcNAc) as a second sugar attached to the C4' hydroxyl of mycosamine. nih.govencyclopedia.pub Compared to this compound, NPP A1 exhibits increased water solubility and reduced hemolytic toxicity, although its antifungal activity is somewhat lower. nih.govencyclopedia.pub

Extensive genetic engineering of Pseudonocardia autotrophica has led to the development of several disaccharide-containing analogues of NPP A1. These include NPP A2 (a 10-deoxy tetraene), NPP B1 (a heptaene with a C28-C29 double bond), and NPP B2 (a 10-deoxy heptaene). nih.govencyclopedia.pub NPP B1 was generated by introducing amino acid substitutions in the enoyl reductase domain of the NPP A1 polyketide synthase, resulting in a heptaene core structure. ebi.ac.ukresearchgate.net NPP B2 was subsequently developed by site-specific gene disruption of the P450 hydroxylase gene nppL in the NPP B1 producing strain, leading to the absence of a hydroxyl group at the C10 position. ebi.ac.uknih.govfrontiersin.org

Research findings on these analogues highlight the impact of structural modifications on biological activity:

CompoundStructure Modification(s)Core StructureSecond SugarAntifungal Activity (vs this compound)Hemolytic Toxicity (vs this compound)Water Solubility (vs this compound)Source
This compound-TetraeneMycosamine1x1x1x nih.govencyclopedia.pub
NPP A1Additional GlcNAc at C4' of mycosamineTetraeneMycosamine-GlcNAc2-fold decrease10 times lower300 times higher nih.govencyclopedia.pubresearchgate.net
NPP B1C28-C29 double bondHeptaeneMycosamine-GlcNAcIncreased (vs NPP A1)Lower (vs Amphotericin B)Improved (vs Amphotericin B) nih.govebi.ac.ukresearchgate.netnih.gov
NPP B2C28-C29 double bond, C10-deoxyHeptaeneMycosamine-GlcNAcSimilar (vs NPP B1)Significantly lower (vs NPP B1)- ebi.ac.uknih.govfrontiersin.org
NPP A2C10-deoxyTetraeneMycosamine-GlcNAcSuperior (vs NPP A1)-- nih.govebi.ac.uk

Note: Antifungal activity and toxicity comparisons are based on reported findings relative to the specified compounds.

Site-specific gene disruption has been employed to generate this compound analogues with specific structural alterations, such as the removal of hydroxyl groups. The C10-deoxy derivatives are a prime example. In Streptomyces noursei, the cytochrome P450 monooxygenase NysL catalyzes the hydroxylation of 10-deoxynystatin at the C10 position to form this compound. researchgate.net Inactivating the nysL gene results in the production of 10-deoxynystatin. researchgate.net Similarly, in Pseudonocardia autotrophica, disruption of the nppL gene, encoding a P450 hydroxylase, led to the creation of NPP A2, a 10-deoxy tetraene analogue of NPP A1. ebi.ac.uk The creation of NPP B2 also involved the inactivation of the nppL gene in the NPP B1 producing strain, resulting in a C10-deoxy heptaene. ebi.ac.uknih.govfrontiersin.orgresearchgate.net Studies on the importance of C10 hydroxylation for antifungal potency have yielded conflicting results, with some research suggesting it is critical, while others indicate comparable activity between this compound and its 10-deoxy precursor. researchgate.net

The production yield of genetically engineered this compound analogues can be significantly influenced by the expression levels of biosynthetic and regulatory genes. To address the often low yields of novel analogues, strategies involving the overexpression of pathway-specific regulatory genes have been implemented. For instance, the production of NPP B2 in Pseudonocardia autotrophica was initially very low following the necessary genetic manipulations. ebi.ac.uknih.govfrontiersin.org To stimulate its biosynthesis, a 32-kb gene cluster containing NPP-specific regulatory genes was overexpressed via site-specific chromosomal integration. ebi.ac.uknih.govfrontiersin.org This approach, involving an extra copy of the six NPP-specific regulatory genes, led to a substantial increase in NPP B2 yield from 0.19 mg/L to 7.67 mg/L. ebi.ac.uknih.govfrontiersin.org This demonstrates that overexpression of regulatory genes is an effective strategy to enhance the production of low-level metabolites in engineered strains. ebi.ac.uknih.govfrontiersin.org Similarly, overexpression of the NPP pathway-specific regulatory gene (nppRIV) has been attempted to improve NPP B1 titers. jmb.or.krsemanticscholar.org

Investigation of Nystatin A1 Interactions Using Model Membrane Systems

Liposome-Based Membrane Models

Permeabilization Studies with Ergosterol-Containing Liposomes

Studies using liposomes containing ergosterol (B1671047), the primary sterol in fungal cell membranes, consistently demonstrate that Nystatin (B1677061) A1 induces significant membrane permeabilization. mdpi.comnih.govnih.govnih.govnih.gov The presence of ergosterol is critical for Nystatin A1's pore-forming activity. ox.ac.ukresearchgate.netnih.gov this compound interacts with ergosterol, leading to the formation of transmembrane channels that disrupt the membrane's barrier function and allow leakage of intracellular contents. nih.govwikipedia.orgdrfungus.org The extent and rate of permeabilization are dependent on the concentration of both this compound and ergosterol in the liposomes. ox.ac.uknih.gov At low antibiotic concentrations, this compound may initially perturb lipid packing, and upon reaching a critical threshold, it switches to forming transmembrane aqueous channels. nih.gov

Comparative Analysis with Cholesterol-Containing Liposomes

A key aspect of this compound's selective toxicity lies in its differential interaction with ergosterol-containing (fungal mimic) versus cholesterol-containing (mammalian mimic) membranes. asm.orgmdpi.comnih.govresearchgate.net Comparative studies using liposomes reveal that this compound has a significantly higher affinity for ergosterol than for cholesterol. nih.govresearchgate.netnih.gov This higher affinity translates to a much greater degree of permeabilization in ergosterol-containing liposomes compared to those containing cholesterol at similar antibiotic concentrations. mdpi.comnih.govnih.govmdpi.com The structural differences between ergosterol and cholesterol, particularly the presence of additional double bonds in ergosterol, are considered fundamental to this differential interaction. nih.gov In cholesterol-containing liposomes, this compound's effects on spectroscopic properties and ion efflux kinetics may not vary significantly with antibiotic concentration, suggesting looser assemblies or a different mode of interaction compared to ergosterol-rich membranes. nih.gov

Measurement of Calcein (B42510) Leakage and Ion Conductance

Measurement of ion conductance in liposome (B1194612) systems, often indirectly through techniques like monitoring the dissipation of ion gradients, further supports the formation of ion-permeable channels by this compound in the presence of ergosterol. nih.gov The ability of this compound to dissipate transmembrane K+ gradients is significantly enhanced by the presence of ergosterol compared to cholesterol. nih.gov

Data Table: Calcein Release from Liposomes Induced by this compound

Liposome Composition (Sterol)This compound ConcentrationMaximal Calcein Leakage (RFmax, %)Fast Component Time (t1)Slow Component Time (t2)
Ergosterol (67/33 mol% POPC/Erg)5 µMData varies by study, generally highData varies by studyData varies by study
Cholesterol (67/33 mol% POPC/Chol)5 µMData varies by study, generally lowData varies by studyData varies by study

Note: Specific numerical values for RFmax, t1, and t2 are highly dependent on experimental conditions, liposome preparation, and specific study parameters. The table illustrates the general trend observed in comparative studies. mdpi.comnih.govnih.govmdpi.com

Planar Lipid Bilayer Experiments

Planar lipid bilayers are a valuable tool for studying the electrical properties of ion channels and pores formed by molecules like this compound at the single-channel level. mdpi.commdpi.com These artificial membranes, formed across an aperture separating two aqueous compartments, allow for direct measurement of transmembrane ion flow. ox.ac.ukpsu.edu

Observation of Channel Formation and Conductance Spikes

The addition of this compound to planar lipid bilayers, particularly those containing ergosterol, leads to the observation of discrete increases in membrane conductance, indicative of the formation of ion channels. ox.ac.uknih.govmdpi.comnih.gov When vesicles containing this compound and ergosterol fuse with an ergosterol-free planar bilayer, characteristic "conductance spikes" are observed. ox.ac.uknih.govnih.gov These spikes represent the transient insertion of multiple this compound-ergosterol channels into the bilayer upon a single vesicle fusion event. ox.ac.uknih.govnih.gov The abrupt increase in conductance is followed by a decay as ergosterol diffuses away into the surrounding sterol-free bilayer, leading to the dissociation of the channels. ox.ac.uknih.govnih.gov

This compound channels formed in lipid bilayers are generally considered to be weakly anion-selective when added to both sides of the membrane and cation-selective when added to only one side. ox.ac.uknih.govpsu.edu Single-channel electrophysiology studies have revealed stepwise changes in conductance, suggesting that the channels can exist in open and closed states. mdpi.com The precise structure of the this compound channel is still under investigation, but it is believed to involve the aggregation of multiple this compound monomers, stabilized by sterol molecules. ox.ac.uknih.govwikipedia.orgmdpi.com

Influence of this compound Concentration on Pore Dynamics

The concentration of this compound significantly influences the dynamics of pore formation and the resulting membrane conductance in planar lipid bilayers. Higher concentrations of this compound generally lead to increased membrane conductance due to the formation of a greater number of channels. nih.govmdpi.compsu.edu The amplitude of the conductance spikes observed during vesicle fusion experiments is also dependent on the concentration of this compound and ergosterol in the vesicles. ox.ac.uk

Furthermore, the stability and lifetime of the this compound pores are influenced by its concentration and the presence of sterols. While the decay of conductance spikes after vesicle fusion is attributed to ergosterol diffusion, the half-life of this compound pores has been observed to increase with higher this compound concentrations in membrane systems. wikipedia.org This suggests that higher concentrations may lead to more stable pore structures. The relationship between steady-state ionic conductance and this compound concentration in ergosterol-enriched bilayers has been reported to show a power dependence, indicating that multiple this compound molecules cooperate to form a conductive pore. nih.govmdpi.com

Advanced Membrane Biophysical Techniques

Advanced biophysical techniques provide detailed information on how this compound interacts with the lipid environment of membranes. These methods can probe the formation of aggregates, the impact on lipid phase behavior, and the ordering and dynamics of lipid acyl chains.

Circular Dichroism (CD) Spectroscopy for Aggregate Formation

Circular Dichroism (CD) spectroscopy is a sensitive technique used to study the conformational changes and aggregation states of molecules, including polyene antibiotics like this compound, in various environments, including the presence of lipid membranes. The chromophores within this compound, specifically its conjugated double bonds, exhibit characteristic absorption bands in the ultraviolet-visible spectrum, and changes in their CD spectra can indicate self-association or interaction with lipids. mdpi.comresearchgate.net

Studies using CD spectroscopy have investigated the interaction of this compound with model membranes composed of lipids such as dilauroylphosphatidylcholine (DLPC). When this compound is added to preformed multilamellar vesicles (MLVs) of DLPC, CD spectra reveal a saturable association, suggesting a specific binding stoichiometry. nih.govresearchgate.net This indicates that this compound molecules can associate with the lipid bilayer, and this association can reach a saturation point depending on the this compound-to-lipid ratio. The observed CD spectral changes are indicative of the aggregation state of this compound, with different spectral features corresponding to monomeric or various aggregated forms. mdpi.com The formation of large aggregates of nystatin on membrane surfaces has been reported. mdpi.com

Differential Scanning Calorimetry (DSC) for Lipid Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to study the phase behavior of lipids and their mixtures, including the changes induced by interacting molecules like this compound. DSC measures the heat absorbed or released by a sample as it is heated or cooled, allowing for the determination of lipid phase transition temperatures (Tm) and enthalpies. Changes in these parameters upon addition of this compound can provide insights into how the antibiotic affects the organization and cooperativity of the lipid bilayer.

The interaction of this compound with lipid membranes can significantly affect the lipid phase transitions. For instance, studies on the interaction of this compound with DLPC MLVs have shown that the thermograms obtained by DSC are influenced by the method of preparation (adding Nystatin to preformed vesicles vs. incorporating it during formation) and the water content. nih.govresearchgate.net In conditions of lower water content, thermograms of mixtures where this compound was incorporated during vesicle formation displayed features upshifted in temperature compared to those where Nystatin was added to preformed vesicles. nih.gov These upshifted transitions resembled those observed for pure DLPC in a subgel phase, suggesting that this compound can induce changes in lipid packing and hydration, potentially leading to the formation of more ordered lipid phases. nih.govresearchgate.net The effect of molecules on lipid phase transitions, as observed by DSC, is a common method to assess their interaction with lipid bilayers. ub.eduresearchgate.netnih.govresearchgate.net

Deuterium Nuclear Magnetic Resonance (²H-NMR) for Aliphatic Chain Ordering

Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy is a powerful technique for investigating the dynamics and ordering of lipid acyl chains in model membranes. By selectively deuterating the acyl chains of lipids, ²H-NMR can provide information on the molecular order parameter (SCD), which reflects the degree of orientational constraint of the C-D bonds. Changes in the ²H-NMR spectra upon interaction with this compound can indicate alterations in the fluidity and packing of the lipid bilayer.

²H-NMR studies have been conducted to examine the effect of this compound on the aliphatic chains of lipids in model membranes. For example, investigations using sn-2-perdeuterated DLPC MLVs in the presence of this compound have confirmed the temperature shift of the main phase transition observed with DSC. nih.govresearchgate.net Furthermore, these studies showed an increase in the ordering of the aliphatic chains immediately above the transition temperature. nih.govresearchgate.net This increased ordering suggests that this compound rigidifies the lipid bilayer in the liquid crystalline phase, leading to a thicker membrane. nih.govresearchgate.net The induction of lipid chain order is a known effect of some membrane-interacting molecules. uni-halle.de

Advanced Analytical Methodologies for Nystatin A1 Research

Chromatographic Separation Techniques

Chromatography plays a vital role in separating Nystatin (B1677061) A1 from impurities, degradation products, and other components of the nystatin complex.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is a widely used technique for assessing the purity of Nystatin A1 and analyzing its isomeric forms. Commercial nystatin is often a mixture, with this compound being the primary component. manchester.ac.ukvt.edu HPLC methods are developed and validated to be stability-indicating, capable of detecting not only the main active principle but also potential impurities and degradation products that may form during storage or under stress conditions. scielo.br

Typical HPLC conditions for Nystatin analysis involve reversed-phase columns, such as C18 stationary phases. nih.govscielo.brgoogle.com The mobile phase often consists of a mixture of methanol (B129727) and water, sometimes with the addition of a buffer like ammonium (B1175870) acetate (B1210297) to control pH. nih.govscielo.brresearchgate.netnih.gov UV detection is commonly employed, typically at wavelengths around 305 nm or within the 275-325 nm range, capitalizing on the strong absorbance of the polyene structure of this compound. scielo.brresearchgate.netijper.org

HPLC methods have been developed to evaluate the stability of nystatin in various formulations, showing its degradation under conditions like alkaline and acidic hydrolysis, as well as oxidative stress. scielo.brresearchgate.netscienceopen.com These methods can achieve good resolution between this compound and its degradation products. scielo.brresearchgate.netscienceopen.com For instance, a method using an Inerstil ODS-3 column with a methanol:water (75:25 v:v) mobile phase and UV detection at 305 nm achieved resolutions higher than 2 for nystatin and its degradation products. scielo.brresearchgate.netscienceopen.com The retention time for Nystatin in this method was approximately 7 minutes. scielo.br

While some methods aim for a single chromatographic peak for quantification, representing the sum of isomers, other studies have focused on separating and identifying different isomeric forms. scielo.brnih.gov For example, when nystatin is placed in biological fluids, a second chromatographic peak (peak 2) can develop, which appears to be an isomer of the commercially prepared nystatin (peak 1). nih.govresearchgate.net These isomers can be separated by HPLC, and their interconversion can be monitored. nih.gov

Data from HPLC methods can provide crucial information regarding linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) for this compound analysis. nih.gov

ParameterValue (Example)Method ConditionsSource
ColumnRP-1830 °C nih.gov
Mobile PhaseAmmonium acetate 0.05 M buffer/Methanol (30:70)Isocratic nih.gov
Flow Rate1.0 mL/min- nih.gov
DetectionUVNot specified in detail, but common for Nystatin nih.gov
Linearity Range5–500 µg/mL- nih.gov
Correlation Coefficient (r²)0.9996- nih.gov
LOD0.01 µg/mL- nih.gov
LOQ0.025 µg/mL- nih.gov
ParameterValue (Example)Method ConditionsSource
ColumnInerstil ODS-3250 x 4.6 mm, 5 µm, 100Å, 40 °C oven scielo.brresearchgate.net
Mobile PhaseMethanol:Water (75:25 v:v)Isocratic scielo.brresearchgate.net
Flow Rate1.0 mL/min- scielo.brresearchgate.net
DetectionUV305 nm scielo.brresearchgate.net
Linearity Range102 to 310 IU/mL- researchgate.netscienceopen.com
Precision (RSD%)0.24%Six replicates researchgate.netscienceopen.com
Recovery Range98.24% to 100.74%- researchgate.netscienceopen.com
Nys Retention TimeAround 7 minutes- scielo.br

Preparative HPLC for Compound Isolation

Preparative HPLC is employed for the isolation and purification of this compound and its related compounds on a larger scale than analytical HPLC. This technique is essential for obtaining sufficient quantities of pure this compound or its specific isomers for further structural characterization (e.g., by NMR and mass spectrometry) or biological testing. nih.govmdpi.com

The principles are similar to analytical HPLC, but preparative systems use larger columns and higher flow rates to handle larger sample loads. nih.govnih.gov For isolating nystatin components, reversed-phase preparative columns are typically used. nih.govnih.gov Mobile phases often involve mixtures of water, methanol, and/or acetonitrile (B52724), sometimes with buffers. nih.govnih.gov Detection is commonly done using UV detectors at wavelengths suitable for Nystatin's polyene structure, such as 310 nm. nih.gov

An example of preparative HPLC for separating nystatin isomers involved a Waters NovaPak C18 column (30 × 300 mm) operated at 40 mL/min, with a mobile phase gradient of 10 mM ammonium acetate (pH 4.0) and acetonitrile. nih.gov Another method used a reversed-phase column (YMC-Pack ODS-AQ, 250 by 20 mm) with a mobile phase of 40% water, 30% methanol, and 30% acetonitrile (pH 5.5) at a flow rate of 30 mL/min, detecting at 310 nm. nih.gov This preparative method successfully separated nystatin peak 1 and peak 2 (an isomer), with retention times of approximately 8-11 minutes and 11-18 minutes, respectively. nih.gov Semi-preparative HPLC has also been used to isolate single ingredients like this compound, A3, and polyfungin B for further analysis. mdpi.com

Spectroscopic Quantification and Characterization

Spectroscopic methods provide valuable information about the structure, concentration, and properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a fundamental technique for the quantification and characterization of this compound, primarily due to its distinctive polyene structure containing multiple conjugated double bonds. This chromophore gives rise to characteristic absorption bands in the UV-Vis region. ijper.orgredalyc.org

The UV-Vis spectrum of this compound typically exhibits a vibronic structure with characteristic absorption maxima (λmax). redalyc.org Common reported λmax values for Nystatin in methanol or similar solvents are around 292 nm, 304 nm, and 320 nm. redalyc.orgresearchgate.net Some studies also report absorption in the range of 275 nm to 325 nm or a λmax at 279 nm in phosphate (B84403) buffer. ijper.orgdovepress.com The presence and relative intensities of these peaks are indicative of the polyene chain and can be used for identification and purity assessment. redalyc.org

UV-Vis spectrophotometry is widely used for the quantitative determination of this compound in various samples and pharmaceutical formulations. nih.govresearchgate.netresearchgate.net Calibration curves can be constructed by plotting absorbance values at a specific λmax (e.g., 320 nm or 322 nm) against known concentrations of this compound. redalyc.orgresearchgate.net The molar absorptivity (ε) can also be calculated from these curves, providing a measure of how strongly this compound absorbs light at a particular wavelength. redalyc.org For instance, a molar absorptivity of 73889 L mol⁻¹ cm⁻¹ was reported for Nystatin I at λmax 320 nm. redalyc.org

UV-Vis spectrophotometry can also be used to monitor the degradation of this compound, as changes in the absorption spectrum can indicate the formation of degradation products. researchgate.netresearchgate.netnih.gov Photodegradation studies, for example, have shown that upon UV irradiation, the characteristic peaks of Nystatin decrease, while new peaks may emerge. researchgate.netresearchgate.net

Spectroscopic MethodAnalyte Property MeasuredTypical Observation for this compoundApplicationSource
UV-VisLight absorptionλmax at ~292, 304, 320 nmIdentification, Quantification, Degradation monitoring ijper.orgredalyc.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural characterization and identification of this compound by providing information about the functional groups present in the molecule. The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds. researchgate.net

Key functional groups in this compound, such as hydroxyl (-OH), amine (-NH2), carbonyl (C=O) from ester and carboxylic acid groups, and carbon-carbon double bonds (C=C) within the polyene chain, give rise to distinct signals in the IR spectrum. dovepress.comresearchgate.net

Characteristic IR absorption bands reported for Nystatin include:

Broad absorption in the range of 3200-3700 cm⁻¹, corresponding to the stretching vibrations of hydroxyl and potentially amine groups. dovepress.comresearchgate.net

A band around 1706-1708 cm⁻¹, attributed to the stretching vibrations of carbonyl groups (ester and carboxylic acid). dovepress.comresearchgate.net

Bands around 1575 cm⁻¹ and 846 cm⁻¹, indicative of the polyene C=C units. researchgate.net

Bands in the intervals 1440-1320 cm⁻¹ (deformation vibrations of CH3) and 1180-1000 cm⁻¹ (vibrations of C-C-O and C-O-C groups). researchgate.net

Comparing the IR spectrum of a this compound sample to reference spectra or analyzing the presence and position of these characteristic bands helps confirm its identity and assess its structural integrity. dovepress.comresearchgate.net IR spectroscopy can also be used to investigate potential interactions between Nystatin and excipients in pharmaceutical formulations. dovepress.comresearchgate.net

Spectroscopic MethodAnalyte Property MeasuredTypical Observation for this compoundApplicationSource
IRMolecular vibrationsBands for O-H, N-H, C=O, C=C, C-OStructural characterization, Identification, Excipient compatibility dovepress.comresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at longer wavelengths. While this compound has a polyene structure that absorbs UV-Vis light, its fluorescence properties are less pronounced compared to some other fluorophores, and its fluorescence behavior can be complex and influenced by factors like concentration and aggregation. redalyc.orgnih.gov

Some studies have investigated the fluorescence of nystatin, noting that all-trans polyenes can show fluorescence spectra with vibrational structures somewhat mirroring their absorption spectra at low concentrations. nih.gov However, the "mirror image rule" was not complied with in some fluorimetric analyses of commercial nystatin samples, suggesting the influence of factors like impurities or aggregation. manchester.ac.ukredalyc.org

Fluorescence spectroscopy has been used in research involving nystatin, for example, in studies investigating interactions with lipid membranes or in cell-based assays where nystatin's effect on cellular components or fluorescent probes is monitored. mdpi.comrsc.org In some cases, changes in fluorescence intensity or spectra are observed indirectly due to nystatin's influence on other fluorescent molecules or cellular environments, rather than direct strong fluorescence from this compound itself. rsc.org

While not as routinely used for direct quantification as UV-Vis spectroscopy, fluorescence spectroscopy can potentially provide insights into the behavior of this compound in specific environments or interactions, especially when coupled with other techniques or when studying its effects on fluorescent systems.

Spectroscopic MethodAnalyte Property MeasuredTypical Observation for this compoundApplicationSource
FluorescenceLight emission after excitationLess pronounced/complex than absorption, influenced by environment/impuritiesInvestigating interactions, Indirect measurement in some assays redalyc.orgnih.govrsc.org

Microcalorimetric Bioassays

Microcalorimetry plays a significant role in the study of this compound, particularly in analyzing its interactions with lipid membranes and assessing its biological activity. Flow microcalorimetry, for instance, has been developed as a bioassay procedure for nystatin, monitoring its effect on the respiration of Saccharomyces cerevisiae. This method has been shown to be as reproducible and reliable as traditional agar (B569324) diffusion and turbidimetric methods, often demonstrating greater sensitivity. nih.govsmolecule.com

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal behavior of lipid bilayers in the presence of this compound. Studies utilizing DSC have examined the interaction of this compound with multilamellar vesicles (MLV) composed of lipids like dilauroylphosphatidylcholine (DLPC). These experiments involve observing thermograms, which depict heat flow as a function of temperature, to understand how this compound affects the phase transitions of the lipid membranes. nih.govebi.ac.uk

Research using DSC on mixtures of this compound and DLPC MLV, prepared by either adding this compound to preformed vesicles (mixtures I) or incorporating it during vesicle formation (mixtures II), revealed distinct thermal behaviors. When water was in great excess, the thermograms of both mixture types were similar. However, at lower water content (e.g., (H₂O)/(DLPC) ≤ 300), mixture II thermograms showed two features upshifted by approximately 6.5 °C compared to the sharp peak observed with mixture I. nih.govebi.ac.uk These upshifted features resembled those of pure DLPC when in the subgel phase, suggesting that at these water concentrations, nystatin forms superaggregates that may be excluded from the interlamellar spaces of MLV, leading to dehydration and conversion of inner lamellas to the subgel state. nih.govebi.ac.uk

DSC has also been employed to assess the effect of this compound and its derivatives on the lipid packing of model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC) and ergosterol (B1671047) (Erg). By measuring the melting temperature (Tm) and the half-width of the transition peak (T1/2), researchers can characterize the changes in membrane phase behavior induced by this compound. For instance, studies have reported the Tm and T1/2 values for DPPC/Erg (90/10 mol.%) membranes in the absence and presence of this compound and its semisynthetic amides at different lipid/polyene molar ratios. mdpi.com

Isothermal Titration Calorimetry (ITC) is another microcalorimetric technique used to study the binding interactions of this compound, particularly with sterols like ergosterol, which is crucial for its antifungal activity. wikipedia.orgmdpi.com ITC directly measures the heat released or absorbed upon the binding of a ligand to a molecule, allowing for the determination of binding affinity (association constant, Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.govjaptamers.co.uk These parameters provide a complete thermodynamic description of the interaction. nih.govjaptamers.co.uk

Studies using ITC have compared the binding of this compound to ergosterol-containing model membranes with that of other polyene macrolides like natamycin (B549155) and filipin. capes.gov.brrsc.org While natamycin showed specific binding to ergosterol-containing vesicles, this compound binding to ergosterol was reported to be similar to that of natamycin, with an estimated binding constant of 2.72 × 10⁴ M⁻¹. rsc.org These ITC studies contribute to understanding the molecular basis of this compound's interaction with fungal cell membranes and the role of sterols in its mechanism of action. capes.gov.brrsc.org

Microcalorimetric methods, therefore, provide essential thermodynamic data that complement other biophysical techniques, offering a deeper understanding of how this compound interacts with its biological targets at a molecular level. nih.govebi.ac.ukmdpi.comcapes.gov.brrsc.org

Ecological Role and Broader Biological Activities of Nystatin A1

Natural Occurrence and Environmental Distribution

Nystatin (B1677061) A1 is a naturally occurring compound with a distribution primarily linked to the microorganisms that produce it.

Presence in Soil Environments

The primary source of Nystatin A1 is the soil bacterium Streptomyces noursei. uniscience.co.krbioaustralis.comwikipedia.orgtoku-e.comresearchgate.netfishersci.no This highlights the soil environment as a key reservoir for the production and presence of this compound. Soil actinomycetes, including Streptomyces species, are well-known producers of valuable polyketide compounds like polyene macrolides, to which this compound belongs. ebi.ac.ukresearchgate.net The production of such antifungal compounds in soil likely contributes to the complex microbial interactions and competition within this environment.

Detection in Unique Ecological Niches (e.g., Leaf-Cutter Ant Nests, Marine Strains)

Beyond typical soil environments, this compound or nystatin-like polyenes have been detected in more specialized ecological niches. This compound has been found in the nests of leaf-cutter ants. researchgate.net Specifically, Pseudonocardia symbionts associated with Acromyrmex leaf-cutter ants have been found to produce nystatin P1, a polyene macrolide closely related to this compound. nih.govfrontiersin.org These antifungals are thought to play a role in protecting the ants' fungal gardens from pathogens like Escovopsis. nih.govmdpi.com

There is also evidence suggesting the presence of related polyenes in marine environments. Genome mining efforts have identified synthases related to reedsmycin, another polyene macrolide, from marine strains of Streptomyces youssoufiensis, suggesting the potential for polyene production, including nystatin-like compounds, in marine settings. nih.gov

Antiviral and Immunostimulant Properties

While primarily recognized as an antifungal, this compound and the nystatin complex have demonstrated antiviral and immunostimulant properties. Studies have investigated the antiviral activity of Nystatin A against viruses such as Human Immunodeficiency Virus type 1 (HIV-1), showing inhibition of viral replication in cell cultures. nih.gov Nystatin has also been explored for its potential antiviral effects against SARS-CoV-2, demonstrating the ability to block viral replication in in vitro assays. biorxiv.orgbiomedres.us The mechanism may involve the interaction of polyene antibiotics with the lipid envelopes of viruses, potentially blocking the establishment of the virus-host cell connection. biorxiv.orgbiomedres.us

In addition to its direct effects on viruses, nystatin has been shown to possess immunomodulatory and immunostimulant effects. biorxiv.orgbiomedres.usresearchgate.net Nystatin can induce the secretion of cytokines such as interleukin (IL)-1, IL-8, and tumor necrosis factor alpha (TNF-α) in certain cell lines expressing Toll-like receptor 2 (TLR2). toku-e.comtoku-e.com This suggests a role in modulating the host immune response.

Applications in Cellular Biology Research (e.g., Lipid Raft Inhibition)

This compound is a valuable tool in cellular biology research, particularly for investigating the role of lipid rafts in cellular processes. Lipid rafts are cholesterol- and glycosphingolipid-rich microdomains within the cell membrane that are involved in various cellular events, including signaling, endocytosis, and trafficking. nih.govashpublications.org

Nystatin is known to bind to sterols, including cholesterol in mammalian cell membranes. biorxiv.orgbiomedres.usfrontiersin.org By sequestering cholesterol, this compound can disrupt or inhibit the formation and function of lipid rafts. toku-e.comtoku-e.comnih.govashpublications.orgfrontiersin.orgoup.com This property makes it a selective inhibitor of lipid raft-dependent pathways. toku-e.comtoku-e.comashpublications.org Researchers utilize this compound to study processes that occur within or are dependent on lipid rafts, such as the uptake mechanisms of certain molecules and the signaling pathways involving receptors localized to these domains. toku-e.comtoku-e.comnih.govashpublications.orgoup.com For example, Nystatin has been used to investigate the role of lipid rafts in the internalization of endostatin (B67465) in endothelial cells and the signaling of membrane androgen receptors in neuronal cells. ashpublications.orgoup.com

Role in Plant Tissue Culture and Contamination Control

Fungal and yeast contamination is a significant challenge in plant tissue culture. This compound is utilized as an antifungal agent to control such contamination in plant tissue culture media. toku-e.comtoku-e.comtoku-e.comsigmaaldrich.comkspbtjpb.orgnih.gov Its ability to bind to ergosterol (B1671047) in fungal cell membranes disrupts membrane permeability, inhibiting fungal growth. toku-e.comtoku-e.comkspbtjpb.org While effective against a range of fungi and yeasts, including Candida species, the appropriate concentration must be carefully considered, as high concentrations of biocides, including nystatin, can sometimes negatively impact plantlet growth or viability. kspbtjpb.org Studies have shown that nystatin can be used in combination with other antibiotics to enhance contamination control in plant tissue culture. toku-e.com

Q & A

Q. How is Nystatin A1 identified and quantified in complex mixtures?

this compound is typically quantified using reversed-phase HPLC with UV detection. A validated isocratic method using ammonium acetate buffer (pH 6.0, 0.05 M) and methanol (35:65 v/v) achieves baseline separation of this compound from related compounds (e.g., A2, A3) in 8 minutes, with asymmetry factor 0.95 and theoretical plates ≥2940 . Purity is confirmed via UV spectral similarity (threshold >0.980) and normalization due to the lack of reference standards .

Q. What factors influence this compound’s antifungal activity in vitro?

Activity is assessed using agar diffusion assays, with inhibition zone diameters (e.g., 19.48 ± 0.71 mm for Candida spp.) sensitive to experimental variables like agar thickness, inoculum density, and incubation time . Stability of activity requires neutral pH (pH 7.0) and avoidance of heat (>100°C), as structural degradation occurs in acidic/alkaline conditions .

Q. How does this compound’s solubility profile impact formulation studies?

this compound is sparingly soluble in water (4.0 mg/mL at 28°C) but dissolves better in methanol (11.2 mg/mL) and dimethyl sulfoxide. This necessitates solvent optimization for in vitro assays to avoid precipitation, particularly in biofilm studies .

Advanced Research Questions

Q. What methodologies address batch-to-batch variability in this compound production?

Strain improvement via UV mutagenesis (e.g., Streptomyces noursei D-3-14) enhances yield, while HPLC-based quality control ensures compliance with pharmacopeial standards (≥85% A1 content). Statistical validation (e.g., Student’s t-test, CV ≤0.32%) confirms reproducibility across fermentation batches .

Q. How can structural modifications reduce host cell toxicity while retaining antifungal efficacy?

Derivatization at the amino group of this compound reduces mammalian cell membrane disruption. In vitro models of oral candidiasis show derivatives with 40% lower hemolytic activity while maintaining MIC90 values against C. albicans . SAR studies prioritize polyene macrolide modifications that weaken ergosterol binding in human cells .

Q. What analytical strategies resolve contradictions in this compound’s bioactivity data?

Discrepancies in inhibition zone diameters (e.g., 18.56–20.68 mm across replicates) are mitigated by standardizing agar diffusion protocols (e.g., ISO 20776-1) and using internal controls like Polyfugin B (20.44 ± 0.88 mm) to normalize inter-experimental variability . Meta-analyses of HPLC-UV and LC-MS datasets further clarify structure-activity relationships .

Q. How can fermentation conditions be optimized for scalable this compound production?

Carbon source modulation (e.g., glucose vs. glycerol) and dissolved oxygen control in bioreactors improve titers. Streptomyces noursei ATCC 11455 achieves 15% higher A1 yield under fed-batch conditions with pH-stat regulation . Post-fermentation purification via solvent extraction and silica gel chromatography removes A2/A3 contaminants .

Methodological Considerations

Q. What protocols validate this compound’s stability in long-term storage?

Accelerated stability studies (25°C/60% RH for 6 months) monitor degradation via HPLC-UV. Lyophilized powders retain >95% potency at -20°C, while methanolic solutions degrade by 8% at -80°C over 12 months .

Q. How is this compound’s mechanism of action studied in fungal membrane models?

Ergosterol binding is quantified using fluorescence anisotropy with deuterated sterols. Leakage assays (e.g., K⁺ efflux in C. albicans) confirm pore formation, while TEM visualizes membrane disruption at MIC concentrations (0.5–2 μg/mL) .

Q. What in silico tools predict this compound’s interactions with fungal targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model polyene macrolide interactions with ergosterol-rich membranes. QSAR models prioritize derivatives with lower logP values to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nystatin A1
Reactant of Route 2
Nystatin A1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.